molecular formula C17H15N3O4S B11140312 Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11140312
M. Wt: 357.4 g/mol
InChI Key: SFPKHESNTLCPAS-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes an isoxazole ring, a thiazole ring, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Biological Activity

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O4S
  • Molecular Weight : 323.37 g/mol
  • CAS Number : 1401600-67-6

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Carbonic Anhydrase :
    • Some derivatives of isoxazole compounds have shown weak inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, VII, and XII). For instance, related compounds demonstrated modest inhibition with Ki values around 96.0 μM for hCA I .
  • Antiproliferative Activity :
    • Compounds featuring thiazole and isoxazole moieties have been evaluated for their antiproliferative effects against various cancer cell lines. Studies indicate that modifications in the structure can enhance their efficacy as antitumor agents .
  • Antibacterial Properties :
    • Research has highlighted the antibacterial activity of thiazole derivatives against several pathogenic bacteria. The presence of the isoxazole ring contributes to this activity by potentially disrupting bacterial metabolic pathways .

Case Studies

  • Antitumor Activity :
    • A study evaluated the antiproliferative effects of various thiazole derivatives on human cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition, suggesting a promising avenue for cancer therapy development .
  • Enzyme Inhibition :
    • Another investigation focused on the enzyme inhibition properties of thiazole-based compounds. The data revealed that certain structural modifications could lead to enhanced potency against specific enzymes involved in tumor progression .

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeTarget/EnzymeIC50/Ki ValueReference
Carbonic Anhydrase InhibitionN-(5-methyl-isoxazol-3-yl)hCA I96.0 μM
AntiproliferativeThiazole DerivativeVarious Cancer Cell LinesSignificant Inhibition
AntibacterialThiazole DerivativePathogenic BacteriaModerate Activity

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O4S/c1-9-12(10(2)24-20-9)15(21)19-17-18-13(16(22)23-3)14(25-17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,19,21)

InChI Key

SFPKHESNTLCPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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